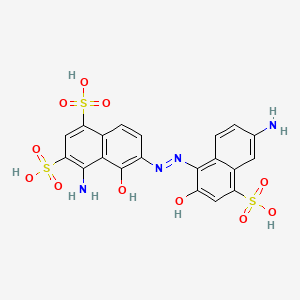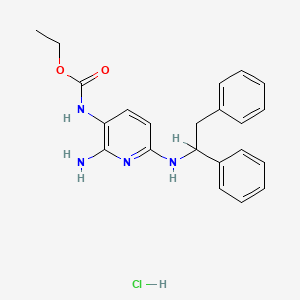
1,5-Bis(o-nitroanilino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis-(o-nitroanilino)anthraquinone is a heterocyclic organic compound with the molecular formula C26H16N4O6 and a molecular weight of 480.428 g/mol . It is known for its vibrant color and is often used in the dye and pigment industry. The compound is characterized by the presence of two nitroanilino groups attached to the anthraquinone core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of anthraquinone with concentrated nitric acid and sulfuric acid at low temperatures (between -20°C and 15°C) to form dinitroanthraquinone . This intermediate is then reacted with o-nitroaniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of 1,5-Bis-(o-nitroanilino)anthraquinone follows similar synthetic routes but on a larger scale. The process involves the use of batch or continuous production methods, utilizing general chemical equipment. The reaction conditions are optimized to ensure high yield and purity of the product while minimizing the use of hazardous reagents and reducing waste .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis-(o-nitroanilino)anthraquinone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The anthraquinone core can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other catalytic systems.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles.
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Major Products
The major products formed from these reactions include various substituted anthraquinones and reduced derivatives, which have applications in different fields such as dyes, pigments, and pharmaceuticals .
Scientific Research Applications
1,5-Bis-(o-nitroanilino)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and dyes.
Medicine: Explored for its role in drug development, particularly in the design of anticancer agents.
Mechanism of Action
The mechanism of action of 1,5-Bis-(o-nitroanilino)anthraquinone, particularly in its biological applications, involves the interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerases, which are essential for DNA unwinding . This leads to the inhibition of cancer cell proliferation and induces apoptosis. Additionally, the compound’s nitro groups can generate reactive oxygen species (ROS), contributing to its cytotoxic effects .
Comparison with Similar Compounds
1,5-Bis-(o-nitroanilino)anthraquinone can be compared with other anthraquinone derivatives such as:
1,8-Dinitroanthraquinone: Similar in structure but with nitro groups at different positions, leading to different chemical properties and applications.
1,5-Diaminoanthraquinone: The reduced form with amino groups instead of nitro groups, used in different industrial applications.
1,5-Dihydroxyanthraquinone: Another derivative with hydroxyl groups, known for its use in dye synthesis and as a precursor for other compounds.
The uniqueness of 1,5-Bis-(o-nitroanilino)anthraquinone lies in its specific substitution pattern, which imparts distinct chemical reactivity and makes it suitable for specialized applications in dyes, pigments, and pharmaceuticals .
Properties
CAS No. |
21982-51-4 |
|---|---|
Molecular Formula |
C26H16N4O6 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
1,5-bis(2-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H16N4O6/c31-25-16-8-6-12-20(28-18-10-2-4-14-22(18)30(35)36)24(16)26(32)15-7-5-11-19(23(15)25)27-17-9-1-3-13-21(17)29(33)34/h1-14,27-28H |
InChI Key |
WOXKBZOCKBHPDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)

![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
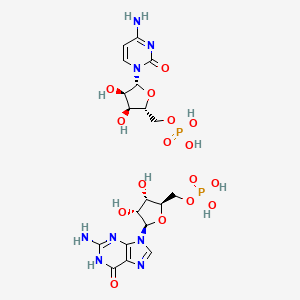
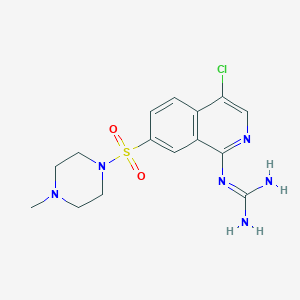
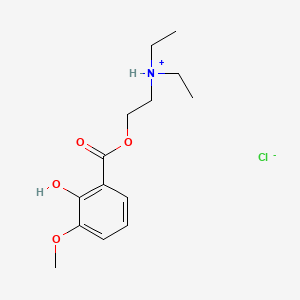

![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
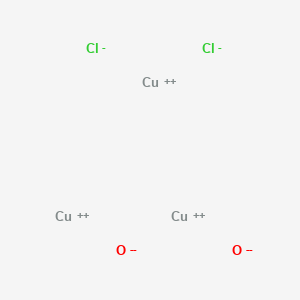
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
